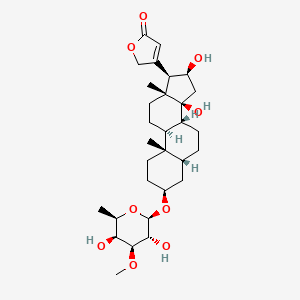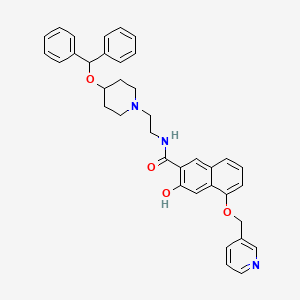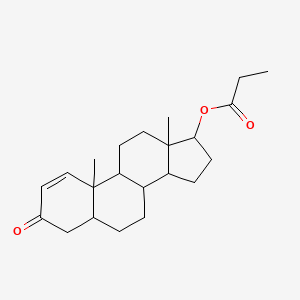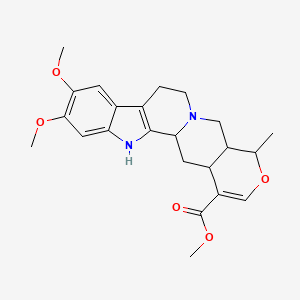
Strospeside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strospeside, also known as Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside. It is a naturally occurring compound that can be isolated from the shoots of the parasitic plant Cuscuta reflexa. This compound has been found to exhibit potent cytotoxicity against renal and prostate cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strospeside is synthesized through the glycosylation of gitoxigenin at the 3β-hydroxy group by β-D-digitalose
Industrial Production Methods
The industrial production of this compound involves the extraction and isolation from natural sources, particularly from the shoots of Cuscuta reflexa . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Strospeside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic linkage or the aglycone part of the molecule.
Substitution: Substitution reactions can occur at the glycosidic linkage or the aglycone part of the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction might involve reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield various oxidized derivatives of this compound, while reduction might produce reduced forms of the glycoside.
Applications De Recherche Scientifique
Strospeside has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
Strospeside exerts its effects primarily through its action on the heart. It inhibits the efferent adrenergic outflow in the sympathetic cardiac fibers, leading to a negative chronotropic action (slowing of the heart rate) . This mechanism involves the inhibition of sympathetic discharges, which is crucial for its cardioprotective effects.
Comparaison Avec Des Composés Similaires
Strospeside is similar to other cardenolide glycosides such as:
Gitoxigenin: The parent structure of this compound, which is glycosylated to form this compound.
Digitalinum verum: Another cardenolide glycoside with similar cardioprotective properties.
This compound is unique due to its specific glycosylation pattern and its potent cytotoxic effects on certain cancer cell lines .
Propriétés
Numéro CAS |
109279-30-3 |
|---|---|
Formule moléculaire |
C30H46O9 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27+,28+,29-,30+/m1/s1 |
Clé InChI |
CPFNIKYEDJFRAT-RVPZLBNISA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(5-(3-Azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(m-tolyl)urea](/img/structure/B10785064.png)



![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)

![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)

![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)

![(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dibromide](/img/structure/B10785149.png)

![[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785152.png)

